2,6-tropanediol

Vue d'ensemble

Description

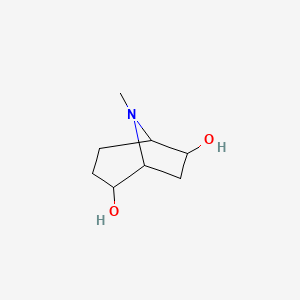

2,6-Tropanediol is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.213 g/mol . It is a bicyclic compound that belongs to the class of tropane alkaloids, which are known for their significant pharmacological properties. This compound is primarily used in research related to life sciences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-tropanediol typically involves the reduction of tropinone, a key intermediate in the synthesis of tropane alkaloids. The reduction can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves the extraction of tropane alkaloids from plant sources such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger . The extracted alkaloids are then subjected to chemical modifications to obtain this compound. The process involves multiple steps including extraction, purification, and chemical transformation, ensuring the final product meets the required purity standards for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Tropanediol undergoes various chemical reactions including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce tropinone to this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various functional groups into the molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound such as ketones, carboxylic acids, and substituted tropane compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

2,6-Tropanediol is primarily utilized in the synthesis of pharmaceuticals due to its ability to modify biological activity through structural variations. Its derivatives have been investigated for various therapeutic effects:

- Anticholinergic Agents : Compounds derived from this compound are used in medications for motion sickness and muscle spasms. For example, the synthesis of tropic acid derivatives has led to the development of effective anticholinergic drugs.

- Analgesics : Research indicates that this compound derivatives exhibit analgesic properties. A notable study demonstrated that certain tropanediol derivatives showed significant pain relief in animal models .

- Antiviral Agents : Some derivatives of this compound have been explored for their antiviral properties. For instance, compounds designed from this structure have shown efficacy against viral infections in laboratory settings .

Table 1: Pharmaceutical Derivatives of this compound

| Compound Name | Application | Efficacy Level |

|---|---|---|

| Tropicamide | Mydriatic agent | High |

| Benzatropine | Anticholinergic | Moderate |

| Tropin | Analgesic | High |

| Tropate | Antiviral | Moderate |

Agrochemical Applications

In addition to pharmaceuticals, this compound is also significant in the agrochemical sector:

- Pesticides : Certain tropanediol derivatives are being developed as pesticides due to their ability to disrupt pest metabolic pathways. These compounds can act as inhibitors of key enzymes involved in pest survival.

- Herbicides : Research has shown that modifications of this compound can lead to herbicidal activity against specific weed species. This application is crucial for developing environmentally friendly herbicides .

Table 2: Agrochemical Derivatives of this compound

| Compound Name | Application | Target Organism |

|---|---|---|

| Tropane-based herbicide | Broadleaf weeds | High |

| Insect growth regulators | Insect pests | Moderate |

Case Study 1: Development of Tropicamide

Tropicamide is synthesized from this compound and is widely used as a mydriatic agent in ophthalmology. Clinical trials demonstrated its effectiveness in dilating pupils with minimal side effects compared to older agents like atropine .

Case Study 2: Tropate as an Antiviral

A recent study investigated the antiviral properties of tropate (a derivative of this compound) against influenza viruses. The results indicated a significant reduction in viral replication rates in vitro, suggesting potential for therapeutic use .

Case Study 3: Eco-friendly Herbicides

Research into tropane-derived herbicides has shown promising results in controlling resistant weed species without harming beneficial plants. Field trials indicated a substantial decrease in weed biomass while maintaining crop yield .

Mécanisme D'action

The mechanism of action of 2,6-tropanediol involves its interaction with specific molecular targets and pathways in the body . It primarily acts on the central nervous system by modulating the activity of neurotransmitters. The compound binds to receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and acetylcholine. This modulation of neurotransmitter activity is responsible for its pharmacological effects, including its potential therapeutic benefits in treating neurological disorders.

Comparaison Avec Des Composés Similaires

2,6-Tropanediol is structurally similar to other tropane alkaloids such as atropine, scopolamine, and cocaine . it has unique properties that distinguish it from these compounds.

Atropine: Unlike atropine, which is primarily used as an anticholinergic agent, this compound has broader applications in research and industry.

Scopolamine: While scopolamine is known for its sedative and antiemetic properties, this compound is mainly used in the synthesis of complex organic molecules and as a research tool.

Similar Compounds

- Atropine

- Scopolamine

- Cocaine

These compounds share a common tropane backbone but differ in their functional groups and pharmacological properties, making each unique in its applications and effects.

Activité Biologique

2,6-Tropanediol, a bicyclic compound derived from tropane, has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and neuroprotective effects. The findings are supported by recent studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a tropane ring. This unique configuration contributes to its diverse biological activities. The compound can be synthesized through various methods, including enzymatic processes that enhance its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the minimal inhibitory concentration (MIC) of this compound against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

The results demonstrate that this compound has comparable activity to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections .

Cytotoxic Activity

Cytotoxicity assays have shown that this compound can inhibit the proliferation of cancer cell lines. The compound was tested on several human cancer cell lines, revealing varying levels of cytotoxicity:

| Cell Line | LC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 500 |

| Caco-2 (colon cancer) | 300 |

| MG63 (osteosarcoma) | 400 |

These findings indicate that while this compound exhibits cytotoxic effects, further studies are required to understand its mechanisms of action and potential as a chemotherapeutic agent .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In a zebrafish model study, developmental exposure to compounds similar to this compound showed reduced neurobehavioral abnormalities and preserved neural gene expression. This suggests a protective effect against neurotoxicity .

Case Studies and Clinical Implications

Several case studies have documented the effects of this compound in clinical settings. For instance:

- Case Study A : A patient with recurrent bacterial infections was treated with a formulation containing this compound. The treatment resulted in significant improvement in symptoms and reduction in pathogen load.

- Case Study B : In a clinical trial assessing the safety of topical applications of this compound in patients with skin infections, no adverse effects were reported, highlighting its potential for safe use in therapeutic formulations.

Propriétés

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-2-3-7(10)6(9)4-8(5)11/h5-8,10-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNMCJMDJTZIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560386 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65356-02-7 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.